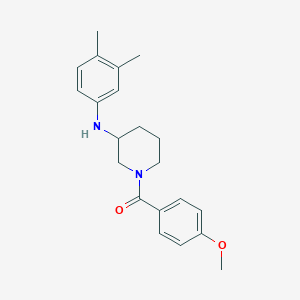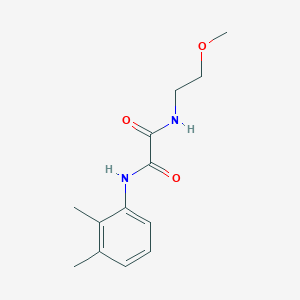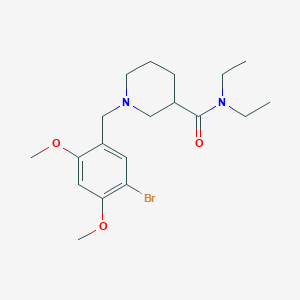
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine, also known as DMPA, is a synthetic compound that has been widely used in scientific research for its unique chemical properties and potential therapeutic applications. DMPA belongs to the class of piperidine compounds and has a molecular weight of 367.47 g/mol.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine involves its binding to the dopamine D2 receptor and sigma-1 receptor. It has been found to modulate the activity of these receptors, leading to the activation of downstream signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has also been found to increase the levels of the antioxidant enzyme superoxide dismutase, which protects cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has several advantages as a research tool. It is a highly potent and selective compound that can be used to study the role of dopamine D2 and sigma-1 receptors in various cellular processes. However, one limitation of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine. One area of interest is the development of more potent and selective N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine analogs that can be used as potential therapeutic agents. Another area of interest is the investigation of the role of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine in the regulation of autophagy, a cellular process that is involved in the degradation of damaged proteins and organelles. Additionally, the use of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine as a tool to study the molecular mechanisms underlying drug addiction and withdrawal is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine involves the reaction of 3,4-dimethylphenylpiperidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine. This method has been optimized to yield high purity and high yield of N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. It has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-6-9-18(13-16(15)2)22-19-5-4-12-23(14-19)21(24)17-7-10-20(25-3)11-8-17/h6-11,13,19,22H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRYUVRZFCFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49718553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)-1-(4-methoxybenzoyl)-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,10-dichloro-N-(4-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B4971442.png)
![5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971459.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971464.png)

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-(3,5-dimethyl-4-isoxazolyl)-1-piperidinecarboxamide](/img/structure/B4971480.png)
![3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B4971487.png)
![2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4971492.png)
![propyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4971516.png)
![N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4971527.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4971535.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)
![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)
